

FT-IR spectrum of 5-Bromo-2-(2-methoxyethoxy)pyridine

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Compound of Interest

Compound Name: 5-Bromo-2-(2-methoxyethoxy)pyridine

Cat. No.: B1292045

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An In-depth Technical Guide to the FT-IR Spectrum of **5-Bromo-2-(2-methoxyethoxy)pyridine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of **5-Bromo-2-(2-methoxyethoxy)pyridine**. Due to the limited availability of direct experimental data for this specific compound, this report compiles predictive data based on the analysis of structurally similar compounds and established infrared spectroscopy correlation tables. It also includes a comprehensive experimental protocol for acquiring the FT-IR spectrum of a solid organic compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of **5-Bromo-2-(2-methoxyethoxy)pyridine** is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted wavenumbers, intensities, and vibrational assignments are summarized in the table below. These predictions are derived from the known spectral data of related pyridine derivatives, bromo-aromatic compounds, and ethers.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretching (Pyridine Ring)
2950-2850	Medium	Aliphatic C-H Stretching (Methoxyethoxy Group)
1600-1585	Medium-Strong	C=C Stretching (Pyridine Ring) [1]
1500-1400	Strong	C=C Stretching (Pyridine Ring) [1]
1470-1450	Medium	CH ₂ Bending (Scissoring)
1300-1200	Strong	Aryl-O Stretching (Pyridine-O)
1260-1050	Strong	C-O-C Asymmetric & Symmetric Stretching (Ether) [2]
1000-900	Medium	C-H In-plane Bending (Pyridine Ring)
900-675	Strong	C-H Out-of-plane Bending (Pyridine Ring)[1]
~600-500	Weak-Medium	C-Br Stretching

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like **5-Bromo-2-(2-methoxyethoxy)pyridine** using the KBr pellet technique.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die

- Potassium Bromide (KBr), spectroscopy grade
- Spatula
- Analytical balance
- Sample of **5-Bromo-2-(2-methoxyethoxy)pyridine**

Procedure:

- Sample Preparation:
 - Thoroughly clean and dry the agate mortar and pestle.
 - Weigh approximately 1-2 mg of the **5-Bromo-2-(2-methoxyethoxy)pyridine** sample.
 - Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration in KBr should be in the range of 0.2% to 1%.[\[3\]](#)
 - Add the KBr to the mortar and grind it to a fine powder.
 - Add the sample to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the infrared radiation.
- Pellet Formation:
 - Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.
 - Ensure the powder is evenly distributed.
 - Place the die in the hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die.

- Place the pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
- Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded in the 4000-400 cm^{-1} range.
- Data Analysis:
 - Process the acquired spectrum to identify the positions (in wavenumbers, cm^{-1}) and intensities of the absorption bands.
 - Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule to confirm its structure.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow of an FT-IR analysis, from sample preparation to final spectral interpretation.



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Caption: Logical workflow of FT-IR analysis.

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